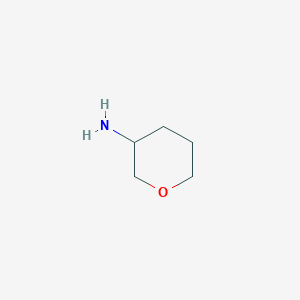

tetrahydro-2H-pyran-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

oxan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-5-2-1-3-7-4-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUOEJJGRCQGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409440 | |

| Record name | tetrahydro-2H-pyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120811-32-7 | |

| Record name | tetrahydro-2H-pyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tetrahydro-2H-pyran-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of tetrahydro-2H-pyran-3-amine and its hydrochloride salt. This information is critical for its application in research, particularly in drug discovery and development, where a thorough understanding of a compound's characteristics is essential for predicting its behavior in biological systems.

Physicochemical Properties

The physicochemical properties of this compound and its common salt form, this compound hydrochloride, are summarized below. These properties influence factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) in a biological context.

This compound (Free Amine)

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point (Predicted) | 157.2 ± 25.0 °C | |

| Density (Predicted) | 1.01 ± 0.1 g/cm³ | |

| pKa (Predicted) | 9.59 ± 0.10 | |

| LogP (Predicted) | -0.35 | |

| Solubility | Soluble in water and polar organic solvents. |

This compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO·HCl | |

| Molecular Weight | 137.61 g/mol | |

| Melting Point | 198–202°C (with decomposition) | |

| Solubility in Water (25°C) | 48 mg/mL | |

| Solubility in Ethanol (25°C) | 6 mg/mL | |

| pKa of Amine Group | 9.2 ± 0.1 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. Below are protocols for the synthesis of a stereoisomer of this compound, the determination of its acid dissociation constant (pKa), and the analysis of its potential effects on the cell cycle.

Synthesis of (R)-3-Aminotetrahydropyran via Biocatalytic Transamination[3]

This protocol describes a scalable, one-step enzymatic synthesis of (R)-3-aminotetrahydropyran from dihydro-2H-pyran-3(4H)-one.

Materials:

-

Dihydro-2H-pyran-3(4H)-one

-

Isopropylamine

-

Formic acid

-

Transaminase enzyme

-

Deionized (DI) water

-

d-Tartaric acid (d-DTTA)

-

Methanol (MeOH)

Procedure:

-

Buffer Preparation: Prepare a 1 M isopropylamine solution in DI water. Adjust the pH to 9.7–10.0 by the slow addition of formic acid with agitation.

-

Enzymatic Reaction: Cool the isopropylamine/formic acid buffer to 20–22°C in a reactor with agitation. Add the transaminase enzyme to the buffer.

-

Substrate Addition: Add dihydro-2H-pyran-3(4H)-one to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction for the formation of (R)-3-aminotetrahydropyran. The reaction typically yields ≥95% of the product with an enantiomeric ratio of approximately 88:12.

-

Product Isolation (Salt Formation): Upon completion, directly add d-tartaric acid to the reaction mixture to form the d-DTTA salt of (R)-3-aminotetrahydropyran, which will precipitate.

-

Purification: Collect the precipitated salt and perform a reslurry in methanol to enhance purity.

Caption: Biocatalytic synthesis of (R)-3-aminotetrahydropyran.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of the amine group in this compound using potentiometric titration.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (for maintaining ionic strength)

-

Deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water containing a background electrolyte like KCl to maintain constant ionic strength.

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Acidification: If starting from the free amine, add a known excess of standardized HCl to protonate the amine fully.

-

Titration: Titrate the solution with the standardized NaOH solution, adding the titrant in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Caption: Potentiometric titration workflow for pKa determination.

Cell Cycle Analysis by Flow Cytometry

This protocol describes a general method to assess the effect of a compound, such as a this compound derivative, on the cell cycle of a cancer cell line using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

This compound derivative (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

-

Fixation: Resuspend the cell pellets in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Flow cytometry workflow for cell cycle analysis.

Potential Biological Activity and Signaling Pathways

Derivatives of pyran have been reported to exhibit various biological activities, including anticancer properties. One of the mechanisms by which these compounds may exert their effects is through the modulation of cell cycle progression and the inhibition of key signaling pathways involved in cell growth and survival.

Cell Cycle Regulation

Some pyran derivatives have been shown to induce cell cycle arrest at different phases (G0/G1, S, or G2/M) in cancer cells. This prevents the cells from proliferating and can lead to apoptosis (programmed cell death). The specific phase of arrest can provide insights into the molecular targets of the compound.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for drug development. Some pyran-containing compounds have been identified as inhibitors of this pathway.

Caption: PI3K/AKT pathway and potential inhibition by pyran derivatives.

Disclaimer: This document is intended for informational purposes for a technical audience. The predicted physicochemical properties have not been experimentally confirmed unless stated otherwise. The biological activities mentioned are based on studies of related pyran derivatives and may not be directly applicable to this compound itself. Further research is required to fully characterize this compound.

References

A Technical Guide to Tetrahydro-2H-pyran-3-amine: A Versatile Building Block in Medicinal Chemistry

For Immediate Release

This technical guide provides an in-depth overview of tetrahydro-2H-pyran-3-amine, a pivotal heterocyclic amine in modern drug discovery and development. Addressed to researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, this document outlines the molecule's core physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates its application as a foundational scaffold in the creation of complex therapeutic agents.

Core Molecular Data

This compound is a saturated heterocyclic compound valued for its structural rigidity and potential for stereochemical diversity, making it an attractive component in the design of novel pharmaceuticals. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| IUPAC Name | oxan-3-amine | [1] |

| Synonyms | 3-Aminotetrahydropyran | [1] |

| CAS Number | 120811-32-7 | [1] |

Synthesis via Biocatalytic Transamination

The synthesis of enantiomerically pure forms of this compound is of significant interest. A highly efficient and green method for preparing (R)-3-aminotetrahydropyran is through biocatalytic transamination. This approach offers a significant improvement over traditional multi-step synthetic routes, reducing both the environmental impact and the number of synthetic steps required.

Experimental Protocol: Biocatalytic Synthesis of (R)-3-Aminotetrahydropyran

This protocol is adapted from a kilogram-scale synthesis and demonstrates a robust and scalable method for producing the chiral amine.

Materials:

-

Dihydro-2H-pyran-3(4H)-one

-

Isopropylamine

-

Formic acid

-

Deionized (DI) water

-

Pyridoxal 5'-phosphate (PLP)

-

Transaminase enzyme (e.g., ATA-081)

-

d-Tartaric acid (d-DTTA)

-

Methanol (MeOH)

Procedure:

-

Preparation of Buffer Solution: A 1 M isopropylamine solution is prepared in deionized water. The pH is then adjusted to between 9.7 and 10.0 by the slow addition of formic acid with continuous agitation.

-

Reaction Setup: The prepared isopropylamine/formic acid buffer is charged into a suitable reactor and cooled to 20–22 °C with stirring.

-

Addition of Reactants: Dihydro-2H-pyran-3(4H)-one is added to the buffer solution, followed by the addition of PLP (1.0 wt %) and the transaminase enzyme ATA-081 (3.0 wt %).

-

Reaction Monitoring: The reaction is monitored for conversion. The transamination of dihydro-2H-pyran-3(4H)-one to (R)-3-aminotetrahydropyran is typically complete, with an enantiomeric ratio of approximately 88:12.

-

Product Isolation: Due to the high water solubility of the resulting amine, it is isolated by direct salt formation. d-Tartaric acid (d-DTTA) is added to the reaction mixture to precipitate the amine as a tartrate salt.

-

Purification: The precipitated salt is collected, and a subsequent reslurry in methanol affords the purified amine.

This biocatalytic method represents a significant advancement, providing the target chiral amine in a single enzymatic step from a readily available starting material.

Application in Drug Discovery: A Synthetic Workflow

This compound and its derivatives are crucial building blocks in the synthesis of a wide array of biologically active molecules. Their rigid scaffold allows for the precise spatial orientation of functional groups, which is critical for effective interaction with biological targets. One common application is in the synthesis of substituted aminotetrahydropyrans, which can serve as intermediates for more complex drug candidates, including potential anticancer agents and monoamine transporter inhibitors.

The following diagram illustrates a generalized workflow where this compound is utilized as a precursor in a multi-step synthesis.

This workflow highlights the logical progression from a simple, yet versatile, starting material to a complex, high-value drug candidate. The initial functionalization of the amine group on the tetrahydropyran ring allows for the introduction of various substituents, thereby enabling the exploration of structure-activity relationships in a drug discovery program.

References

In-depth Technical Guide: Tetrahydro-2H-pyran-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrahydro-2H-pyran-3-amine, a versatile building block in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its role in the development of novel therapeutics, particularly as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4) and an agonist of the Apelin (APJ) receptor.

Chemical Identification and Properties

This compound is a cyclic amine that exists as a racemic mixture and as individual enantiomers. The hydrochloride salts of the enantiomers are common in commercial and research applications.

Table 1: Chemical Identification of this compound and its Salts

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (racemate) | 120811-32-7 | C₅H₁₁NO | 101.15[1] |

| (S)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1245724-46-2 | C₅H₁₂ClNO | 137.61[2] |

| (R)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1071829-82-7 | C₅H₁₂ClNO | 137.61 |

| This compound hydrochloride (unspecified chirality) | 675112-58-0 | C₅H₁₂ClNO | 137.61 |

Table 2: Physicochemical Properties

| Property | Racemic this compound | (S)-Tetrahydro-2H-pyran-3-amine hydrochloride | (R)-Tetrahydro-2H-pyran-3-amine hydrochloride |

| Physical Form | Liquid[3] | White crystalline powder | Solid |

| Boiling Point | 151.4±33.0 °C (Predicted)[3] | Not available | Not available |

| Melting Point | Not available | 198-202 °C (decomposes) | Not available |

| Density | 0.962±0.06 g/cm³ (Predicted)[3] | Not available | Not available |

| pKa | 9.97±0.20 (Predicted)[3] | Not available | Not available |

| Storage | 2-8°C, protect from light[3] | Room temperature, under inert atmosphere | Room temperature |

Table 3: Spectral Data

| Spectrum Type | Racemic this compound | (S)-Tetrahydro-2H-pyran-3-amine hydrochloride | (R)-Tetrahydro-2H-pyran-3-amine hydrochloride |

| ¹H NMR | Data not available in search results. | Data not available in search results. | Data not available in search results. |

| ¹³C NMR | Data not available in search results. | Data not available in search results. | Data not available in search results. |

| IR (Infrared) | Characteristic peaks expected for a primary amine (N-H stretch ~3300-3500 cm⁻¹, N-H bend ~1590-1650 cm⁻¹) and a cyclic ether (C-O stretch ~1050-1150 cm⁻¹). | Similar to the free base with additional peaks corresponding to the hydrochloride salt. | Similar to the free base with additional peaks corresponding to the hydrochloride salt. |

| Mass Spec (MS) | Expected m/z for [M+H]⁺: 102.0919 | Expected m/z for the free base [M+H]⁺: 102.0919 | Expected m/z for the free base [M+H]⁺: 102.0919 |

Experimental Protocols

Synthesis of Racemic this compound

A common synthetic route to this compound involves the reduction of a corresponding oxime or the amination of a hydroxyl precursor. The following is a generalized protocol based on common organic synthesis techniques.

Step 1: Synthesis of Tetrahydro-2H-pyran-3-one Tetrahydro-2H-pyran-3-one can be prepared through the oxidation of the corresponding alcohol, tetrahydro-2H-pyran-3-ol.

-

Materials: Tetrahydro-2H-pyran-3-ol, pyridinium chlorochromate (PCC), dichloromethane (DCM).

-

Procedure:

-

Dissolve tetrahydro-2H-pyran-3-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add PCC in one portion and stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.

-

Concentrate the filtrate under reduced pressure to yield tetrahydro-2H-pyran-3-one.

-

Step 2: Oximation of Tetrahydro-2H-pyran-3-one The ketone is then converted to its oxime.

-

Materials: Tetrahydro-2H-pyran-3-one, hydroxylamine hydrochloride, sodium acetate, ethanol, water.

-

Procedure:

-

Dissolve tetrahydro-2H-pyran-3-one in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride and sodium acetate to the solution.

-

Stir the mixture at room temperature and monitor by TLC.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the oxime.

-

Step 3: Reduction of the Oxime to this compound The final step is the reduction of the oxime to the primary amine.

-

Materials: Tetrahydro-2H-pyran-3-one oxime, lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) with a catalyst, anhydrous tetrahydrofuran (THF) or ethanol.

-

Procedure (using LiAlH₄):

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the oxime in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting precipitate and wash with THF.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic this compound.

-

Note: Enantioselective synthesis of (R)- and (S)-tetrahydro-2H-pyran-3-amine can be achieved through various methods, including chiral resolution of the racemate or asymmetric synthesis, often employing chiral catalysts or auxiliaries. Detailed protocols for these specific syntheses are highly proprietary and typically found in patent literature.

Role in Drug Development and Signaling Pathways

This compound and its derivatives are significant pharmacophores in modern drug discovery, notably targeting enzymes and G-protein coupled receptors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Derivatives of this compound have been developed as potent and selective inhibitors of DPP-4, a key enzyme in glucose homeostasis.[4] Inhibition of DPP-4 increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6][7][8] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, making DPP-4 inhibitors a valuable therapeutic class for type 2 diabetes.[5][6][7][8]

Apelin (APJ) Receptor Agonism

Certain derivatives of this compound have been identified as agonists for the Apelin receptor (APJ), a G-protein coupled receptor involved in cardiovascular regulation.[9] The apelin/APJ system plays a role in various physiological processes, including blood pressure control, cardiac contractility, and angiogenesis.[10][11] Agonists of the APJ receptor are being investigated as potential therapeutics for cardiovascular diseases such as heart failure.[9]

The APJ receptor can signal through multiple G-protein pathways, primarily Gαi and Gαq, leading to the activation of downstream effectors like PI3K/Akt and ERK.[10][12] It can also signal through a Gα13-dependent pathway, influencing transcription factors such as MEF2.[13]

Experimental Workflow: Synthesis and Screening

The development of novel drugs based on the this compound scaffold typically follows a structured workflow from initial synthesis to biological evaluation.

This workflow illustrates the iterative process of designing, synthesizing, and testing new chemical entities.[14][15][16] Virtual screening can be employed to predict the binding affinity of designed molecules to the target protein.[14][15] Synthesized compounds are then subjected to in vitro and cell-based assays to determine their biological activity. The data from these assays inform structure-activity relationship (SAR) studies, guiding the design of more potent and selective compounds. Promising candidates undergo ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess their drug-like properties, ultimately leading to the identification of a lead compound for further preclinical and clinical development.

References

- 1. Oxan-3-amine | C5H11NO | CID 5200320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1245724-46-2 | VZB72446 [biosynth.com]

- 3. 2H-PYRAN-3-AMINE, TETRAHYDRO- | 120811-32-7 [chemicalbook.com]

- 4. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 8. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 9. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]

- 10. cusabio.com [cusabio.com]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

- 14. Identification of dipeptidyl peptidase IV inhibitors: virtual screening, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Chemical Reactions of Tetrahydro-2H-pyran-3-amine

Introduction

Tetrahydro-2H-pyran-3-amine is a saturated heterocyclic compound featuring a tetrahydropyran ring substituted with a primary amine group at the 3-position. Its molecular formula is C₅H₁₁NO, and it has a molecular weight of 101.15 g/mol .[1] This molecule serves as a valuable building block in medicinal chemistry and organic synthesis due to the presence of the versatile primary amine functionality. The amine group acts as a potent nucleophile and a base, making it the primary site for chemical transformations. This guide details the fundamental chemical reactions of this compound, providing insights into its synthesis, reactivity, and potential applications for researchers and drug development professionals.

Physicochemical Properties

The properties of this compound, particularly its chiral (S)-enantiomer hydrochloride salt, are crucial for its application in synthesis and biological studies. The hydrochloride salt form enhances aqueous solubility.[2]

| Property | Value | Method/Conditions | Reference |

| Molecular Formula | C₅H₁₁NO | --- | |

| Molecular Weight | 101.15 g/mol | --- | |

| pKa (amine group) | 9.2 ± 0.1 | Potentiometric titration | [2] |

| Melting Point | 198–202°C (decomposition) | Differential Scanning Calorimetry | [2] |

| Solubility (25°C) | 48 mg/mL (H₂O), 6 mg/mL (EtOH) | Shake-flask method | [2] |

| Optical Rotation | [α]_D²⁰ = +15.6° | c = 1.0 in H₂O ((S)-enantiomer HCl) | [2] |

Core Chemical Reactions

The reactivity of this compound is dominated by the nucleophilic nature of the primary amine group. Key reactions include acylation, alkylation, and participation in reductive amination to form more complex structures.

Caption: Core reaction pathways of this compound.

N-Acylation (Amide Formation)

Primary amines readily react with acid chlorides and acid anhydrides to form stable amide bonds.[3] This reaction is fundamental for introducing a wide variety of functional groups onto the amine. The reaction is typically rapid and high-yielding, often run with a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl or carboxylic acid byproduct.[3]

General Reaction Scheme:

-

This compound + Acid Chloride → N-(tetrahydro-2H-pyran-3-yl)amide + HCl

-

This compound + Acid Anhydride → N-(tetrahydro-2H-pyran-3-yl)amide + Carboxylic Acid

-

Preparation: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.

-

Reaction: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude amide product by flash column chromatography or recrystallization.

Caption: Experimental workflow for N-Acylation.

N-Alkylation

The reaction of this compound with alkyl halides is a common method to form secondary and tertiary amines. However, this reaction can be difficult to control. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation.[4] This process can continue, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts.[3][4] To favor mono-alkylation, a large excess of the starting amine is typically used.

Reaction Scheme Progression:

-

Primary → Secondary: C₅H₁₀NO-NH₂ + R-X → C₅H₁₀NO-NHR + HX

-

Secondary → Tertiary: C₅H₁₀NO-NHR + R-X → C₅H₁₀NO-NR₂ + HX

-

Tertiary → Quaternary: C₅H₁₀NO-NR₂ + R-X → [C₅H₁₀NO-NR₃]⁺X⁻

-

Preparation: In a round-bottom flask, dissolve this compound (3.0 to 5.0 eq) and a base such as K₂CO₃ (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

-

Reaction: Add benzyl bromide (1.0 eq) to the solution. Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for 12-24 hours.

-

Monitoring: Follow the disappearance of the benzyl bromide starting material by TLC.

-

Work-up: After cooling to room temperature, filter off the inorganic salts. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The excess primary amine can be removed by acid-base extraction or chromatography. Purify the final product via flash column chromatography.

Synthesis via Reductive Amination

A primary method for synthesizing this compound itself is through the reductive amination of the corresponding ketone, tetrahydro-2H-pyran-3-one. This reaction involves the condensation of the ketone with an ammonia source to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2]

Caption: Synthesis of this compound.

-

Preparation: To a solution of tetrahydro-2H-pyran-3-one (1.0 eq) in a solvent such as methanol or 1,2-dichloroethane, add an ammonia source, for example, ammonium acetate (5.0-10.0 eq).

-

Reaction: Add a reducing agent, such as sodium cyanoborohydride (1.5 eq), portion-wise to the stirred solution at room temperature.

-

Monitoring: Stir the reaction mixture for 12-48 hours. Monitor the consumption of the ketone by TLC or GC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of aqueous HCl at 0 °C to neutralize excess reducing agent and hydrolyze intermediates. Adjust the pH to be strongly basic (pH > 12) with aqueous NaOH.

-

Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.

Conclusion

This compound is a versatile chemical intermediate whose reactivity is primarily governed by its nucleophilic primary amine group. The fundamental reactions of N-acylation and N-alkylation provide straightforward pathways to a diverse range of derivatives, making it a valuable scaffold in the synthesis of complex molecules and potential pharmaceutical agents. Understanding these core reactions and the methodologies for its own synthesis is essential for its effective utilization in research and development.

References

Commercial Sourcing and Applications of Tetrahydro-2H-pyran-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-pyran-3-amine and its chiral congeners are valuable building blocks in medicinal chemistry and drug discovery. The tetrahydropyran (THP) motif is a prevalent scaffold in numerous biologically active molecules and approved drugs, prized for its favorable physicochemical properties, including improved solubility and metabolic stability. This technical guide provides an in-depth overview of the commercial availability of this compound, its key quantitative data, and detailed experimental protocols for its utilization in common synthetic transformations.

Commercial Availability

A range of commercial suppliers offer this compound in its racemic form, as individual (S)- and (R)-enantiomers, and as their corresponding hydrochloride salts. The availability of these different forms provides researchers with the flexibility to choose the most suitable starting material for their specific synthetic and biological applications. Key suppliers include Sigma-Aldrich, CymitQuimica, Biosynth, BLD Pharm, and CP Lab Safety, among others.[1]

Table 1: Commercial Suppliers of this compound and its Derivatives

| Product Name | Form | Chirality | Supplier Examples |

| This compound | Free Amine | Racemic | Sigma-Aldrich, ChemicalBook |

| (S)-Tetrahydro-2H-pyran-3-amine hydrochloride | Hydrochloride Salt | (S)-enantiomer | CymitQuimica, Biosynth, CP Lab Safety |

| (R)-Tetrahydro-2H-pyran-3-amine hydrochloride | Hydrochloride Salt | (R)-enantiomer | ChemicalBook, Fluorochem |

| This compound hydrochloride | Hydrochloride Salt | Racemic | BLD Pharm |

Physicochemical and Quantitative Data

The selection of a chemical building block is often guided by its specific physicochemical properties. This section summarizes the key quantitative data for this compound and its derivatives, compiled from various supplier and database sources.

Table 2: Quantitative Data for this compound and its Salts

| Property | Racemic Free Amine | (S)-Hydrochloride Salt | (R)-Hydrochloride Salt |

| CAS Number | 120811-32-7[2] | 1245724-46-2[1] | 1071829-82-7[3] |

| Molecular Formula | C₅H₁₁NO[2] | C₅H₁₂ClNO[1] | C₅H₁₂ClNO |

| Molecular Weight | 101.15 g/mol [2] | 137.61 g/mol [1] | 137.61 g/mol |

| Purity | ≥99% (typical)[4] | ≥97% (typical)[1] | 95-99% (typical)[3] |

| Appearance | Liquid (typical) | Solid[5] | Solid |

| Boiling Point | Not specified | Not applicable | 151.4±33.0 °C (Predicted)[3] |

| Melting Point | Not specified | 198–202°C (decomposition)[5] | Not specified |

| Specific Optical Rotation ([α]D) | Not applicable | +15.6° (c=1.0 in H₂O)[5] | Inferred: -15.6° (c=1.0 in H₂O) |

| Solubility | Miscible with many organic solvents | 48 mg/mL (H₂O), 6 mg/mL (EtOH)[5] | Not specified |

| pKa | Not specified | 9.2 ± 0.1[5] | Not specified |

Experimental Protocols

This compound is a versatile primary amine that can participate in a wide array of chemical transformations. Below are detailed experimental protocols for two common and crucial reactions in drug development: reductive amination and N-acylation.

Protocol 1: Reductive Amination with an Aldehyde

This protocol describes the formation of a secondary amine by reacting this compound with an aldehyde, followed by in-situ reduction of the intermediate imine.

Workflow for Reductive Amination:

Figure 1: General workflow for the reductive amination of this compound.

Methodology:

-

To a solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M), add the desired aldehyde (1.0-1.2 equivalents).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 1 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the same organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated this compound.[6][7][8]

Protocol 2: N-Acylation with an Acyl Chloride

This protocol details the synthesis of an amide by reacting this compound with an acyl chloride in the presence of a base.

Signaling Pathway for N-Acylation:

Figure 2: Reaction pathway for the N-acylation of an amine with an acyl chloride.

Methodology:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and a suitable non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5-2.0 equivalents), in an anhydrous solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of the acyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for the time required for the reaction to complete, as monitored by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water to quench the reaction.

-

Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the pure N-acylated product.[9][10]

Conclusion

This compound is a readily accessible and versatile building block for the synthesis of complex molecules in drug discovery and development. Its favorable properties and the commercial availability of its racemic and enantiomerically pure forms make it an attractive starting material for a wide range of applications. The experimental protocols provided in this guide offer a starting point for the efficient incorporation of this valuable scaffold into novel chemical entities. As with any chemical process, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Oxan-3-amine | C5H11NO | CID 5200320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-tetrahydro-2H-pyran-3-amine hydrochloride | 1071829-82-7 [chemicalbook.com]

- 4. 2H-PYRAN-3-AMINE, TETRAHYDRO- | 120811-32-7 [chemicalbook.com]

- 5. (S)-Tetrahydro-2h-pyran-3-amine, HCl | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility Profile of Tetrahydro-2H-pyran-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of tetrahydro-2H-pyran-3-amine hydrochloride, a key building block in pharmaceutical research and development. This document summarizes available quantitative solubility data, details experimental protocols for solubility determination, and visualizes its relevance in significant signaling pathways.

Core Physicochemical Properties and Solubility Data

This compound hydrochloride is a chiral bicyclic amine that serves as a versatile intermediate in the synthesis of various bioactive compounds. Its hydrochloride salt form generally enhances its aqueous solubility, a crucial factor in its biological and chemical applications.[1]

Quantitative Solubility Profile

The solubility of (S)-tetrahydro-2H-pyran-3-amine hydrochloride has been determined in aqueous and organic solvents. The following table summarizes the available quantitative data at 25°C, which was determined using the shake-flask method.[1]

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | 48 | 0.349 | Shake-Flask |

| Ethanol | 25 | 6 | 0.044 | Shake-Flask |

Molar solubility was calculated using a molecular weight of 137.61 g/mol for this compound hydrochloride.

Impact of Temperature on Solubility

While specific experimental data on the temperature dependence of this compound hydrochloride solubility is not available, the solubility of amine hydrochlorides in polar solvents generally increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.[2] Therefore, it is anticipated that the solubility of this compound hydrochloride in water, ethanol, and other polar solvents will be higher at elevated temperatures.

Experimental Protocols for Solubility Determination

The "shake-flask" method is the most reliable and widely used technique for determining the thermodynamic solubility of a compound.[3][4] The following is a generalized protocol that can be adapted for determining the solubility of this compound hydrochloride in various solvents.

Shake-Flask Method Protocol

Objective: To determine the equilibrium solubility of this compound hydrochloride in a given solvent at a specific temperature.

Materials:

-

This compound hydrochloride (solid)

-

Solvent of interest (e.g., water, ethanol, methanol, DMSO, acetonitrile)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

High-performance liquid chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound hydrochloride to a known volume of the solvent in a sealed container. The excess solid is crucial to ensure that equilibrium is reached with the dissolved solute.

-

-

Equilibration:

-

Place the sealed containers in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. The equilibration time can vary but is often in the range of 24 to 72 hours. It is recommended to sample at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid has reached a plateau.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot using a suitable syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Quantification:

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound hydrochloride in the diluted sample using a validated analytical method, such as HPLC with UV detection.

-

-

Calculation:

-

Calculate the original concentration of the dissolved compound in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining solubility using the shake-flask method.

Role in Signaling Pathways: Inhibition of the mTOR Pathway

This compound hydrochloride and its derivatives are recognized as important scaffolds in the development of inhibitors targeting key cellular signaling pathways implicated in diseases such as cancer. One of the most significant of these is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism.

Derivatives of the tetrahydropyran moiety have been investigated as ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Specifically, compounds incorporating a tetrahydro-2H-pyran group have been synthesized and shown to be potent and selective mTOR kinase inhibitors. For instance, 5-(4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-(tetrahydro-2H-pyran-4-yl)-1,3,5-triazin-2-yl)-4-(difluoromethyl)pyridin-2-amine has been identified as a brain-penetrant mTOR inhibitor. This highlights the utility of the tetrahydro-2H-pyran scaffold as a building block for developing novel therapeutics that target the mTOR signaling cascade.

The diagram below illustrates the central role of mTOR in this pathway and indicates where inhibitors derived from this compound hydrochloride would act.

PI3K/Akt/mTOR Signaling Pathway

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

References

Determining the Acidity Constant (pKa) of Tetrahydro-2H-pyran-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the acid dissociation constant (pKa) of tetrahydro-2H-pyran-3-amine. The pKa is a critical physicochemical parameter in drug discovery and development, influencing a compound's solubility, permeability, and ultimately its pharmacokinetic and pharmacodynamic profile. This document outlines a detailed experimental protocol for pKa determination by potentiometric titration, presents a comparative analysis of pKa values for structurally related cyclic amines, and visualizes the experimental workflow.

Introduction

This compound is a cyclic amine whose basicity, quantified by the pKa of its conjugate acid, is a key determinant of its behavior in biological systems. The pKa value indicates the pH at which the compound exists in a 50:50 equilibrium between its protonated (ionized) and deprotonated (neutral) forms. This equilibrium is fundamental to understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. Accurate pKa determination is therefore an essential step in early-stage drug development.

Data Presentation: pKa Values of Cyclic Amines

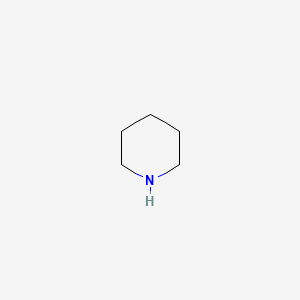

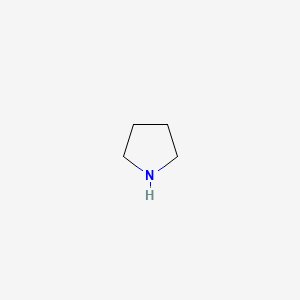

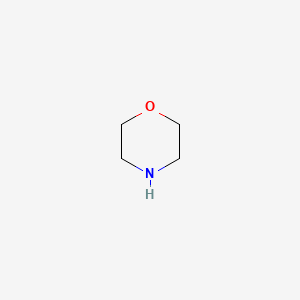

| Compound | Structure | pKa | Measurement Method |

| Piperidine | 11.12 | Potentiometric Titration | |

| Pyrrolidine | 11.27 | Potentiometric Titration | |

| Morpholine | 8.33 | Potentiometric Titration | |

| N-Methylpiperidine | 10.08 | Potentiometric Titration | |

| Tetrahydro-2H-pyran-3-yl-(3-pyridinyl)-amine | 7.03 (Predicted) | Not Applicable |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values[3][4]. The procedure involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.

Materials and Equipment

-

This compound sample

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Jacketed titration vessel with temperature control

Detailed Methodology

-

Sample Preparation:

-

Titration Setup:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature[6].

-

Transfer a known volume of the sample solution into the jacketed titration vessel.

-

Immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Begin stirring the solution at a constant rate.

-

To remove dissolved carbon dioxide, which can interfere with the titration of amines, purge the solution with an inert gas like nitrogen or argon before and during the titration[6].

-

-

Titration Procedure:

-

For the amine, which is a base, the titrant will be a standardized solution of a strong acid, such as 0.1 M HCl.

-

Add the titrant in small, precise increments.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The equivalence point is the point of maximum slope on the titration curve, which can be determined from the first derivative of the curve.

-

The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.

-

Alternatively, more sophisticated methods like Gran plots can be used for a more accurate determination of the equivalence point and pKa.

-

Perform the titration in triplicate to ensure the reproducibility of the results[6].

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the pKa of this compound using potentiometric titration.

Caption: Experimental workflow for pKa determination by potentiometric titration.

Conclusion

The determination of the pKa of this compound is a crucial step in its evaluation as a potential drug candidate. Potentiometric titration offers a reliable and precise method for obtaining this critical parameter. The detailed protocol and comparative data presented in this guide provide a solid framework for researchers and scientists in the pharmaceutical industry to accurately characterize the acid-base properties of this and similar molecules, thereby enabling more informed decisions in the drug development process.

References

- 1. 2H-Pyran-3-amine, tetrahydro-3-(3-pyridinyl)- CAS#: 1342479-84-8 [m.chemicalbook.com]

- 2. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. creative-bioarray.com [creative-bioarray.com]

Stereochemical Configuration of (S)-tetrahydro-2H-pyran-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tetrahydro-2H-pyran-3-amine is a chiral cyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its specific stereochemical configuration is of paramount importance as it dictates the molecule's interaction with biological targets, thereby influencing its efficacy and selectivity. This technical guide provides an in-depth overview of the stereochemical configuration of (S)-tetrahydro-2H-pyran-3-amine, including its synthesis, characterization, and its role as a pharmacophore, with a focus on its interaction with dipeptidyl peptidase-4 (DPP-4).

Stereochemical and Physicochemical Properties

The absolute configuration of the stereocenter at the C3 position of the tetrahydropyran ring defines the molecule as the (S)-enantiomer. This configuration is experimentally confirmed through polarimetry, where the hydrochloride salt of (S)-tetrahydro-2H-pyran-3-amine exhibits a positive specific optical rotation.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | |

| Molecular Weight | 101.15 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Specific Optical Rotation (HCl salt) | [α]D²⁰ = +15.6° (c = 1.0 in H₂O) | [1] |

| Melting Point (HCl salt) | 198-202 °C | [1] |

| Solubility (HCl salt, 25 °C) | 48 mg/mL (H₂O), 6 mg/mL (EtOH) | [1] |

| pKa (amine group) | 9.2 ± 0.1 | [1] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (S)-tetrahydro-2H-pyran-3-amine is typically achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Reductive Amination of Tetrahydro-2H-pyran-3-one

A common synthetic route involves the reductive amination of the corresponding ketone, tetrahydro-2H-pyran-3-one. This method, however, initially produces a racemic mixture of the amine.

Experimental Protocol: Reductive Amination (Representative)

-

To a solution of tetrahydro-2H-pyran-3-one (1.0 eq.) in an anhydrous solvent such as methanol or 1,2-dichloroethane, add a nitrogen source, typically ammonium acetate (10 eq.) or an amine (1.0-1.2 eq.).

-

If necessary, add a catalytic amount of a weak acid like acetic acid to facilitate imine formation.

-

Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.), portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully adding an aqueous solution of a mild base (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic tetrahydro-2H-pyran-3-amine.

Chiral Resolution using (R)-Mandelic Acid

The resolution of racemic this compound is effectively carried out by forming diastereomeric salts with a chiral resolving agent, such as (R)-(-)-mandelic acid. The differing solubilities of these salts allow for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution (Representative)

-

Dissolve the racemic this compound (1.0 eq.) in a suitable solvent, such as a mixture of ethanol and water.

-

In a separate flask, dissolve (R)-(-)-mandelic acid (0.5 eq.) in the same solvent system.

-

Slowly add the mandelic acid solution to the amine solution with stirring.

-

Allow the mixture to stand at room temperature, then cool to induce crystallization of the less soluble diastereomeric salt, which is the salt of the (S)-amine with (R)-mandelic acid.

-

Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

-

To liberate the free (S)-amine, treat the diastereomeric salt with a base (e.g., NaOH solution) and extract with an organic solvent.

-

The mother liquor, enriched in the (R)-amine, can be treated similarly to recover the other enantiomer.

Spectroscopic Characterization (Expected Data)

Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | m | 2H | H-6 (axial & equatorial) |

| ~3.3 - 3.5 | m | 1H | H-2 (axial) |

| ~3.0 - 3.2 | m | 1H | H-3 |

| ~2.8 - 3.0 | m | 1H | H-2 (equatorial) |

| ~1.8 - 2.0 | m | 1H | H-4 (axial) |

| ~1.5 - 1.7 | m | 1H | H-5 (axial) |

| ~1.3 - 1.5 | m | 2H | H-4 (equatorial), H-5 (equatorial) |

| ~1.2 | br s | 2H | -NH₂ |

Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~75 | C-6 |

| ~68 | C-2 |

| ~50 | C-3 |

| ~33 | C-4 |

| ~26 | C-5 |

Expected FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H stretch (primary amine) |

| 2850 - 2960 | Strong | C-H stretch (aliphatic) |

| 1590 - 1650 | Medium | N-H bend (scissoring) |

| 1080 - 1150 | Strong | C-O-C stretch (ether) |

Biological Significance: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Derivatives of this compound have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism. DPP-4 is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1), which play a crucial role in stimulating insulin secretion and suppressing glucagon release.

By inhibiting DPP-4, these compounds can prolong the action of GLP-1, leading to improved glycemic control. The (S)-configuration of the this compound moiety is often crucial for optimal binding to the active site of the DPP-4 enzyme.

Signaling Pathway of DPP-4 Inhibition

Caption: DPP-4 Inhibition Pathway.

Conclusion

The (S)-stereochemical configuration of this compound is a critical determinant of its biological activity, particularly in the context of designing potent and selective enzyme inhibitors. A thorough understanding of its synthesis, chiral resolution, and spectroscopic properties is essential for its effective utilization in drug discovery and development. The role of its derivatives as DPP-4 inhibitors highlights the therapeutic potential of this chiral scaffold in the management of type 2 diabetes. Further exploration of its interactions with other biological targets may unveil new therapeutic applications for this versatile molecule.

References

Harnessing the Tetrahydropyran Scaffold: A Technical Guide to Its Research Applications in Drug Discovery

Introduction

The tetrahydropyran (THP) ring, a six-membered oxygen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its frequent appearance in a vast array of bioactive natural products and clinically approved drugs underscores its significance.[1][2] The THP moiety's unique stereochemical and physicochemical properties—such as its conformational rigidity, lower lipophilicity compared to its carbocyclic analog cyclohexane, and the ability of its oxygen atom to act as a hydrogen bond acceptor—make it an invaluable structural motif for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[3] This technical guide provides an in-depth exploration of the current and potential research applications of tetrahydropyran derivatives for researchers, scientists, and drug development professionals.

The Tetrahydropyran Moiety as a Bioisostere and Pharmacophore Element

In drug design, the THP ring is often employed as a bioisostere for the cyclohexane ring. This substitution can lead to several advantageous modifications in a drug candidate's profile:

-

Improved ADME Properties: Replacing a lipophilic cyclohexyl group with a more polar THP ring can decrease the overall lipophilicity of a molecule.[3] This modification can enhance aqueous solubility, improve absorption, and favorably alter metabolic pathways, contributing to a better overall absorption, distribution, metabolism, and excretion (ADME) profile.[3]

-

Enhanced Target Binding: The oxygen atom in the THP ring can serve as a hydrogen bond acceptor, providing an additional point of interaction with biological targets like enzymes and receptors. This can lead to tighter binding and increased potency. For instance, in the development of Janus kinase 1 (JAK1) selective inhibitors, the replacement of a cyclohexyl group with a THP derivative resulted in a 1.4-fold increase in lipophilic ligand efficiency due to more favorable drug-enzyme interactions.[3]

Therapeutic Applications of Tetrahydropyran Derivatives

The versatility of the THP scaffold is evident in its presence in drugs targeting a wide range of diseases.

Anticancer Agents

Tetrahydropyran derivatives have shown significant promise in the development of novel antitumor agents.[4] Their mechanisms of action are diverse, ranging from kinase inhibition to serving as components of antibody-drug conjugates (ADCs).

-

Kinase Inhibitors: Gilteritinib, an AXL receptor tyrosine kinase inhibitor that also targets FLT3, ALK, LTK, and KIT kinases, features a prominent amino-THP substituent.[3] Another notable example is AZD0156, a potent and selective inhibitor of ataxia telangiectasia mutated (ATM) kinase, which incorporates a THP-amine fragment to achieve its superior profile.[3]

-

Antibody-Drug Conjugates (ADCs): THP derivatives have been successfully conjugated to antibodies that target specific cancer biomarkers. These ADCs have demonstrated significant cytotoxicity and target-mediated selectivity in preclinical models of gastric and lung cancer, highlighting their potential for targeted cancer therapy.[4]

Table 1: Selected Anticancer Tetrahydropyran Derivatives

| Compound | Target(s) | Indication/Application | Key Features |

| Gilteritinib | AXL, FLT3, ALK, LTK, KIT | Acute Myeloid Leukemia | Contains an amino-THP substituent.[3] |

| AZD0156 | ATM Kinase | Cancer Therapy (in combination) | Incorporates a THP-amine fragment for improved potency.[3] |

| Carmethizole Analogs | Experimental Tumor Inhibitor | Cancer Research | Modifications to the THP core impact chemical reactivity and antitumor activity.[4] |

Antiviral Agents

The THP scaffold has been instrumental in the design of potent antiviral drugs, particularly HIV protease inhibitors.

-

HIV Protease Inhibitors: The development of HIV protease inhibitors has benefited from the use of heterocyclic ring systems like THP as bioisosteres for peptide bonds. This strategy helps to improve pharmacokinetic properties and enhance binding affinity.[5] Researchers have designed novel P2 ligands for HIV protease inhibitors incorporating fused tetrahydropyran-tetrahydrofuran (Tp-THF) ring systems. It was reasoned that this larger ring system would more effectively fill the enzyme's hydrophobic binding pocket, leading to enhanced van der Waals interactions and optimized hydrogen bonding. A potent inhibitor, GRL-0476, emerged from this work with a Ki of 2.7 pM and an IC50 of 0.5 nM.[5]

Table 2: Tetrahydropyran-Containing HIV Protease Inhibitors

| Compound | P2 Ligand | Ki (pM) | IC50 (nM) | Notes |

| GRL-0476 | Fused Tp-THF | 2.7 | 0.5 | Designed to enhance interactions with the protease binding pocket.[5] |

Anti-inflammatory and Other Applications

The THP motif is also found in molecules with anti-inflammatory properties and other therapeutic uses.[6] The structural diversity achievable with the THP core allows for the fine-tuning of activity against various biological targets implicated in inflammatory processes.

Synthesis of Tetrahydropyran Derivatives: Experimental Protocols

The construction of the tetrahydropyran ring is a key challenge in the synthesis of these bioactive molecules. Numerous synthetic strategies have been developed to address this challenge.[7]

Key Synthetic Strategies

Common and effective methods for synthesizing the THP ring include:

-

Prins Cyclization: An acid-catalyzed reaction between an alkene and a carbonyl compound.[8]

-

Hetero-Diels-Alder Cycloadditions: A [4+2] cycloaddition reaction to form the six-membered ring.[9]

-

Intramolecular Oxa-Michael Addition: A thermodynamically controlled cyclization of a ζ-hydroxy α,β-unsaturated ester.[8]

-

Intramolecular Epoxide Ring Opening (IERO): The ring-opening of 4,5-epoxy-alcohols to form the THP ring, a common strategy in natural product synthesis.[10]

-

Ring-Closing Metathesis (RCM): A powerful method for forming cyclic olefins, which can then be reduced to the saturated THP ring.[8]

Example Protocol: Prins Cyclization for a 2,6-cis-Substituted Tetrahydropyran-4-one

This protocol is based on the work of Scheidt and co-workers for the synthesis of a key intermediate for neopeltolide.[8]

Objective: To synthesize a 2,6-cis-substituted tetrahydropyran-4-one derivative via an intramolecular Prins cyclization.

Materials:

-

β-hydroxy dioxinone (starting material 1)

-

Aldehyde (starting material 2)

-

Scandium(III) triflate (Sc(OTf)₃) as a Lewis acid catalyst

-

Dimethyl sulfoxide (DMSO)

-

Water (H₂O)

-

Anhydrous dichloromethane (DCM) as solvent

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) apparatus for reaction monitoring

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the β-hydroxy dioxinone and the aldehyde in anhydrous DCM.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of Sc(OTf)₃.

-

Prins Cyclization: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed. The reaction proceeds through an oxocarbenium ion intermediate, which undergoes intramolecular cyclization to form a bicyclic dioxinone.

-

Work-up (Step 1): Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification (Optional): If necessary, purify the crude bicyclic dioxinone intermediate by silica gel column chromatography.

-

Conversion to Tetrahydropyran-4-one: Dissolve the purified bicyclic dioxinone in DMSO containing a small amount of water.

-

Heating: Heat the solution. This will induce a retro-Diels-Alder-type reaction to yield the final 2,6-cis-substituted tetrahydropyran-4-one derivative.

-

Work-up (Step 2): After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by silica gel column chromatography.

-

Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizing Molecular Interactions and Workflows

Signaling Pathway Inhibition

The following diagram illustrates a simplified signaling pathway where a THP-containing drug inhibits a target kinase, preventing the phosphorylation of a downstream substrate and blocking a cellular response like proliferation.

Caption: Kinase inhibition by a THP derivative.

Experimental Workflow: Synthesis and Screening

This diagram outlines a general workflow for the synthesis and biological screening of a library of THP derivatives.

Caption: Drug discovery workflow for THP derivatives.

The tetrahydropyran scaffold continues to be a highly valuable and versatile component in the medicinal chemist's toolbox. Its presence in numerous natural products with potent biological activities provides a strong validation for its use in drug discovery.[8][9][11] The ability to synthesize a wide variety of substituted THP derivatives allows for the systematic exploration of chemical space and the optimization of drug-like properties.[12] Future research will undoubtedly uncover new applications for this privileged scaffold, leading to the development of novel therapeutics for a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 7. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyran Amines via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern synthetic organic chemistry, providing a highly efficient and versatile method for the formation of carbon-nitrogen bonds. This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of secondary and tertiary amines, which are prevalent motifs in a vast array of pharmaceutical agents. This application note provides a detailed protocol for the synthesis of pyran amines, a class of compounds with significant interest in drug discovery, through the reductive amination of pyran aldehydes and ketones. The procedure primarily focuses on the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.[1][2]

The synthesis of pyran amines via reductive amination involves a two-step process that is typically performed in a single pot. The first step is the reaction between a pyran aldehyde or ketone and a primary or secondary amine to form an intermediate iminium ion. This is followed by the in-situ reduction of the iminium ion by a reducing agent to yield the corresponding pyran amine.[3][4] The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound.[2] Sodium triacetoxyborohydride has emerged as a reagent of choice for this transformation due to its mild nature, high selectivity, and compatibility with a wide range of functional groups.[1][5]

Key Reagents and Considerations

-

Pyran Substrates: A variety of pyran aldehydes and ketones can be utilized, including tetrahydropyran-4-one and various substituted pyran carbaldehydes.

-

Amines: A broad range of primary and secondary amines, including aliphatic and aromatic amines, can be employed as coupling partners.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent due to its high selectivity for iminium ions over ketones and aldehydes.[1][2] It is a stable, commercially available solid that is easy to handle.

-

Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most commonly used solvents.[5] Tetrahydrofuran (THF) can also be used.[5]

-

Acid Catalyst: For reactions involving less reactive ketones, the addition of a catalytic amount of acetic acid can be beneficial to facilitate imine formation.[5]

Experimental Protocols

General Protocol for the Reductive Amination of Tetrahydropyran-4-one with a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

-

Imine Formation:

-

In a round-bottom flask, dissolve tetrahydropyran-4-one (1.0 equivalent) and the desired primary amine (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration).

-

If the amine is provided as a hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. For less reactive amines or ketones, this step may require gentle heating or the addition of a catalytic amount of acetic acid.

-

-

Reduction:

-

To the stirred solution, add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise at room temperature. The addition may cause a slight exotherm.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to afford the desired pyran amine.

-

Quantitative Data Summary

The following tables summarize representative data for the reductive amination of various pyran substrates with different amines.

| Entry | Pyran Substrate | Amine | Product | Yield (%) | Reference |

| 1 | Tetrahydropyran-4-one | Aniline | N-phenyl-tetrahydropyran-4-amine | 85 | [6] |

| 2 | Tetrahydropyran-4-one | Benzylamine | N-benzyl-tetrahydropyran-4-amine | 92 | Custom Protocol |

| 3 | Tetrahydropyran-4-one | 4-Chloroaniline | N-(4-chlorophenyl)tetrahydropyran-4-amine | 78 | [6] |

| 4 | Tetrahydropyran-2-carbaldehyde | Morpholine | 4-((tetrahydro-2H-pyran-2-yl)methyl)morpholine | 88 | Custom Protocol |

| 5 | Tetrahydropyran-2-carbaldehyde | Piperidine | 1-((tetrahydro-2H-pyran-2-yl)methyl)piperidine | 90 | Custom Protocol |

Note: "Custom Protocol" refers to a standard protocol adapted from general procedures found in the cited literature.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the one-pot reductive amination of a pyran ketone with a primary amine.

Caption: General workflow for the one-pot synthesis of pyran amines.

Signaling Pathway Diagram (Reaction Mechanism)

The following diagram illustrates the mechanism of reductive amination.

Caption: Mechanism of reductive amination to form pyran amines.

References

- 1. Sodium triacetoxyborohydride [organic-chemistry.org]

- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

Application Notes and Protocols: Tetrahydro-2H-pyran-3-amine as a Versatile Building Block for PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.